BENGHE Foundational & Exploratory

Check Availability & Pricing

Intermolecular interactions in solid-state 1,4-
dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

Cat. No.: B086489

An In-depth Technical Guide to Intermolecular Interactions in Solid-State 1,4-
Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dinitrosobenzene is a molecule of significant interest due to its propensity to form a
polymeric structure in the solid state, a characteristic that dictates its physical and chemical
properties. At room temperature, it exists as a yellow-brown polymeric solid, chemically distinct
from the typically blue or green monomeric nitroso compounds.[1] This guide provides a
comprehensive technical overview of the intermolecular interactions within solid-state 1,4-
dinitrosobenzene, officially known as poly(1,4-phenyleneazine-N,N-dioxide). It synthesizes
crystallographic data, theoretical calculations, and experimental methodologies to offer a
detailed understanding for researchers in materials science and drug development.

The Polymeric Nature of Solid-State 1,4-
Dinitrosobenzene

In the solid state, 1,4-dinitrosobenzene monomers undergo polymerization to form linear
chains of poly(1,4-phenyleneazine-N,N-dioxide).[2] This polymerization occurs through the
formation of azodioxy (-N=N(O)-) linkages between the nitroso groups of adjacent monomers.
[1] The resulting polymer is a highly organized, crystalline material.[2] This polymeric structure
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is stable only in the solid state; when dissolved in solvents or heated in the gas phase, it rapidly
and completely dissociates back into its monomeric form.[1] The solid polymer is characterized
by the presence of trans-azodioxy groups.[1]

Crystal Structure and Intermolecular Interactions

The crystal and molecular structure of polymeric 1,4-dinitrosobenzene has been investigated
using X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations.[2][3]
These studies reveal a highly organized crystal structure composed of linear polymer chains,
which suggests potential for anisotropic electronic properties.[2]

Quantitative Crystallographic and Electronic Data

The following table summarizes key quantitative data derived from experimental analysis and
computational modeling of poly(1,4-phenyleneazine-N,N-dioxide).

Parameter Value Method Reference
Electronic Band Gap 2.3eV DFT Calculation [2][3]
Maximum Absorbance 400 nm DFT Calculation [2][3]
Thermal Stability Stable up to ~150 °C ;E;D;C/DTA’ in situ [21[3]

Note: Detailed lattice parameters and specific intermolecular distances are typically found
within the full crystallographic information files (CIFs) associated with primary research articles.
The provided data is from published analyses.

Nature of Intermolecular Forces

While the primary structure is defined by covalent azodioxy bonds along the polymer chain, the
packing of these chains in the crystal lattice is governed by non-covalent intermolecular
interactions. These include:

» Van der Waals Forces: These are the predominant forces responsible for the packing of the
polymer chains. The dispersion forces between the phenyl rings of adjacent chains
contribute significantly to the overall stability of the crystal lattice.
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e Dipole-Dipole Interactions: The polar azodioxy groups introduce dipoles along the polymer
backbone, leading to electrostatic interactions between adjacent chains.

 TI-TT Stacking: Although not explicitly quantified in the available abstracts, aromatic systems
like the phenylene rings in the polymer backbone often engage in 1t-11 stacking interactions,
which would contribute to the cohesive energy of the crystal. Computational studies on
related nitroaromatics have highlighted the importance of dispersion in stabilizing slipped-
parallel orientations.

Computational studies using the Fragment Molecular Orbital (FMO) approach on oligomers of
p-dinitrosobenzene have predicted that the most stable conformations adopt a helical structure,
indicating a complex interplay of intramolecular and intermolecular forces that guide the
polymer's three-dimensional arrangement.[2]

Experimental Protocols

The characterization of solid-state 1,4-dinitrosobenzene involves a combination of diffraction,
spectroscopic, and computational techniques.

X-Ray Powder Diffraction (XRPD) for Crystal Structure
Determination

XRPD is a key technique for determining the crystal structure of polycrystalline materials like
poly(1,4-phenyleneazine-N,N-dioxide).[2]

Methodology:

o Sample Preparation: The polymeric 1,4-dinitrosobenzene solid is finely ground to a
homogeneous powder to ensure random orientation of the crystallites.

o Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-
ray beam (commonly Cu Ka, A = 1.54 A) is directed at the sample.

 Diffraction Measurement: The detector scans a range of 28 angles, measuring the intensity
of the diffracted X-rays at each angle.
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o Data Analysis (Rietveld Refinement): The resulting diffraction pattern (a plot of intensity vs.
20) is analyzed. The peak positions relate to the unit cell dimensions, and the peak
intensities relate to the atomic positions within the unit cell. Rietveld refinement is a
computational method used to fit a theoretical diffraction pattern, calculated from a model of
the crystal structure, to the experimental data. This refinement process optimizes structural
parameters like lattice parameters and atomic coordinates to achieve the best possible
match.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the
electronic structure and properties of molecules and solids.[2]

Methodology:

e Model Construction: A model of the poly(1,4-phenyleneazine-N,N-dioxide) chain or crystal
lattice is constructed based on initial experimental data or chemical intuition.

e Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP,
PBE) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired
accuracy and computational cost.

o Geometry Optimization: The energy of the model structure is minimized with respect to the
atomic coordinates to find the most stable, lowest-energy conformation. This provides
theoretical bond lengths, angles, and dihedral angles.

e Property Calculation: Once the geometry is optimized, electronic properties such as the band
gap, density of states, and simulated absorption spectra can be calculated and compared
with experimental results.[2][3]

Cryogenic Photolysis and Thermal Re-polymerization

This experimental workflow is used to study the reversible transformation between the
monomer and the polymer.

Methodology:
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e Cryogenic Cooling: The solid polymer sample is cooled to cryogenic temperatures (e.g., 12
K) in a cryostat.[3]

e UV Photolysis: The sample is irradiated with UV light, which induces the cleavage of the
azodioxy bonds, dissociating the polymer into monomeric 1,4-dinitrosobenzene.[3] This
process can be monitored spectroscopically, as the monomer is typically blue or green.[1]

o Thermal Re-polymerization: The temperature of the sample is slowly raised (e.g., to 150 K).
[3] As the temperature increases, the monomers regain mobility and react to reform the
polymeric structure, which can be followed by IR spectroscopy or XRPD to confirm the
recovery of the original polymeric form.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.
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Caption: Logical flow from monomer to the solid-state polymer.
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Experimental Workflow for Structural Characterization
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Caption: Workflow for crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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